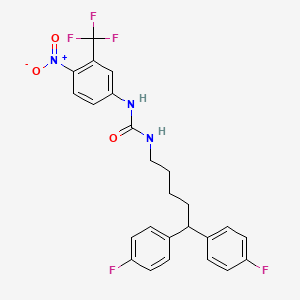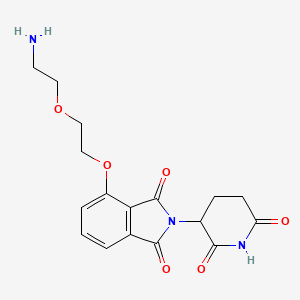
3,3'-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. This specific compound is characterized by its unique structure, which includes multiple ethyl and methyl groups attached to the porphyrin ring, along with dipropionic acid side chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid typically involves the following steps:
Formation of the Porphyrin Core: The initial step involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin core.
Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Attachment of Dipropionic Acid Side Chains: The dipropionic acid side chains are attached via esterification reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of aldehydes and carboxylic acids.
Reduction: Reduction reactions can occur at the porphyrin ring, resulting in the formation of reduced porphyrin derivatives.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the porphyrin ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced porphyrin derivatives.
Substitution: Halogenated porphyrin compounds.
Aplicaciones Científicas De Investigación
3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties and reactivity of porphyrins.
Biology: Investigated for its role in mimicking natural porphyrins in biological systems.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The porphyrin ring can coordinate with metal ions, forming metalloporphyrins that play a crucial role in catalysis and electron transfer processes. The dipropionic acid side chains enhance the solubility and bioavailability of the compound, facilitating its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(7,12-Diethyl-3,8,13,17-tetramethyl-2,18-porphyrindiyl)dipropanoic acid
- Dimethyl 3,3’-(7,12-diethyl-3,8,13,17-tetramethyl-22,24-dihydroporphyrin-2,18-diyl)dipropanoate
- N-methyl mesoporphyrin IX
Uniqueness
3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid is unique due to its specific arrangement of ethyl and methyl groups, which influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C35H40N4O4 |
|---|---|
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,23-pentamethyl-21H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,36H,8-13H2,1-7H3,(H,40,41)(H,42,43) |
Clave InChI |
XASXJWXLPCEQJN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=C3C(=C(C(=N3)C=C4C(=C(C(=CC5=NC(=CC(=C1C)N2C)C(=C5C)CC)N4)C)CCC(=O)O)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)
![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)



![3-[3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B11933404.png)
![(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11933408.png)



![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)
![4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B11933434.png)

